![molecular formula C19H15FN4O2S B2946780 N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide CAS No. 1170494-16-2](/img/structure/B2946780.png)
N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide is a synthetic organic compound that features a complex structure with multiple functional groups
Mechanism of Action
Target of Action
It is known that benzothiazole derivatives have been found in many biologically active compounds, such as antimicrobial and antineoplastic drugs . These compounds often target enzymes or receptors involved in critical biological processes.
Mode of Action
Benzothiazole derivatives are known to interact with their targets, often inhibiting their function and leading to changes in cellular processes . For instance, some benzothiazole derivatives have been shown to inhibit the biosynthesis of prostaglandins, which are derived from arachidonic acid .
Biochemical Pathways
The compound likely affects biochemical pathways related to its targets. For example, if the compound targets enzymes involved in the biosynthesis of prostaglandins, it would affect the arachidonic acid pathway . This could lead to downstream effects such as reduced inflammation, as prostaglandins play a key role in the inflammatory response.
Pharmacokinetics
For instance, the solubility of a compound can influence its absorption and distribution within the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if the compound inhibits an enzyme involved in inflammation, the result could be a reduction in inflammatory responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact how a compound interacts with its targets. Additionally, the compound’s stability in various environments can affect its efficacy and safety .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . These interactions often involve the thiazole ring, which can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Cellular Effects
Thiazole derivatives have been shown to have diverse effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrazole Ring: This step involves the cyclization of appropriate precursors to form the 1H-pyrazole ring. For instance, a reaction between hydrazine and an α,β-unsaturated carbonyl compound under acidic or basic conditions can yield the pyrazole core.
Introduction of the Benzo[d]thiazole Moiety: The benzo[d]thiazole ring can be introduced via a condensation reaction between a 2-aminothiophenol derivative and a fluorinated benzaldehyde.
Coupling Reactions: The final step involves coupling the pyrazole and benzo[d]thiazole intermediates with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can reduce certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorinated benzothiazole ring or the methoxybenzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
Biologically, N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide may exhibit bioactive properties, making it a candidate for drug development. It could potentially act as an inhibitor or modulator of specific enzymes or receptors.
Medicine
In medicinal chemistry, this compound might be investigated for its therapeutic potential. Its structure suggests it could interact with biological targets involved in diseases such as cancer, inflammation, or neurological disorders.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its aromatic and heterocyclic components.
Comparison with Similar Compounds
Similar Compounds
N-(1-(6-chlorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide: Similar structure but with a chlorine atom instead of fluorine.
N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-hydroxybenzamide: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
The uniqueness of N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-methoxybenzamide lies in its specific combination of functional groups, which can confer distinct chemical reactivity and biological activity. The presence of the fluorine atom can significantly influence the compound’s electronic properties and its interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[2-(6-fluoro-1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2S/c1-11-9-17(22-18(25)12-3-6-14(26-2)7-4-12)24(23-11)19-21-15-8-5-13(20)10-16(15)27-19/h3-10H,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMJGMBWYMCVDCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)OC)C3=NC4=C(S3)C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-(2-bromoethyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B2946697.png)
![2-{[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2946698.png)
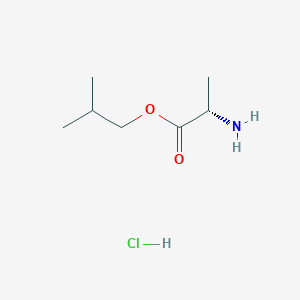
![N-[(6-chloropyridin-3-yl)sulfonyl]-3,4-dimethoxybenzamide](/img/structure/B2946700.png)
![N'-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]ethanediamide](/img/structure/B2946702.png)
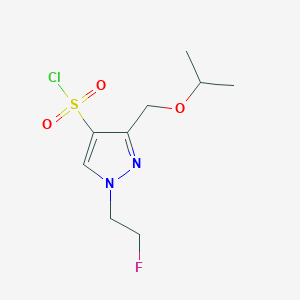
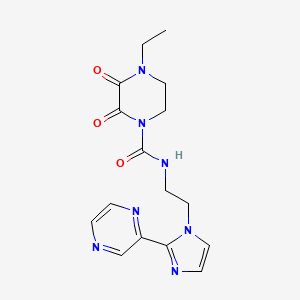
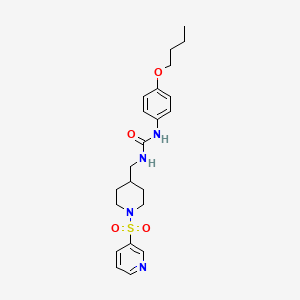
![5-Methyl-3-[(4-prop-2-ynylpiperazin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B2946710.png)
![5-Hydroxy-4-methylbenzo[d][1,3]oxathiol-2-one](/img/structure/B2946711.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-phenylpropanamide](/img/structure/B2946712.png)

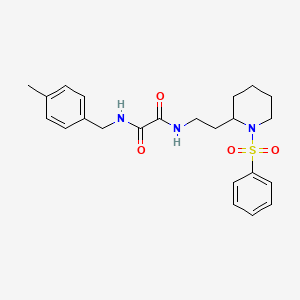
![4-[(4-chlorophenyl)sulfanyl]-3-methyl-1-phenyl-1H-pyrazol-5-yl 3-phenylpropanoate](/img/structure/B2946719.png)
